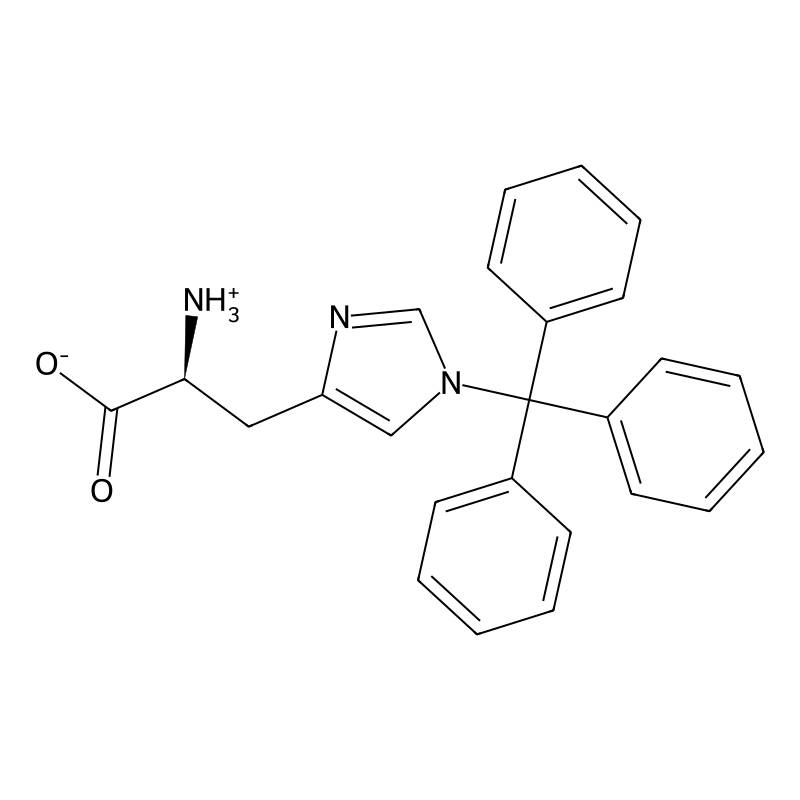

H-His(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Properties:

H-His(Trt)-OH, also known as N-im-Trityl-L-histidine, is a derivative of the amino acid L-histidine. It has the chemical formula C25H23N3O2 and a CAS number of 35146-32-8. The "Trt" group attached to the histidine molecule is a triphenylmethyl group, which provides certain chemical properties useful in research applications [].

Use in Peptide Synthesis:

H-His(Trt)-OH is a valuable building block in the field of peptide synthesis. The trityl group acts as a protecting group for the imidazole side chain of histidine, preventing unwanted reactions while allowing the formation of peptide bonds with other amino acids. Once the peptide chain is assembled, the trityl group can be selectively removed using acidic conditions, revealing the free histidine side chain in the final product [, ].

Research in Protein-Protein Interactions:

H-His(Trt)-OH can be used as a probe to study protein-protein interactions. The trityl group can be modified with various functional groups that can selectively bind to specific targets on other proteins. By analyzing the binding affinity and specificity of these modified H-His(Trt)-OH molecules, researchers can gain valuable insights into the interactions between different proteins [].

Potential Applications in Drug Discovery:

Due to its ability to modify the properties of histidine, H-His(Trt)-OH holds potential applications in drug discovery. By incorporating this derivative into peptides or small molecules, researchers can explore how these modifications affect the biological activity and pharmacokinetic properties of potential drug candidates [].

H-His(Trt)-OH, also known as 1-(Triphenylmethyl)-L-histidine, is a derivative of the amino acid L-histidine. It has the molecular formula C25H23N3O2 and a molecular weight of 397.47 g/mol. This compound is characterized by the presence of a trityl (Trt) protecting group on the nitrogen atom of the imidazole side chain of histidine, which enhances its stability and reactivity in various

H-His(Trt)-OH itself doesn't have a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide, the histidine residue within the peptide might play a role in various mechanisms depending on the specific sequence and function of the peptide. For example, histidine residues can act as acid-base catalysts or participate in metal ion binding [].

In addition, H-His(Trt)-OH can undergo deprotection to yield free L-histidine, which can then participate in further biochemical processes or reactions.

L-histidine, the parent amino acid of H-His(Trt)-OH, plays crucial roles in various biological functions including:

- Proton buffering: Histidine's imidazole side chain can accept and donate protons, making it essential for maintaining pH balance in biological systems.

- Metal ion chelation: Histidine can bind metal ions, which is important for enzyme activity and metal ion transport.

- Scavenging reactive species: It helps in detoxifying reactive oxygen and nitrogen species.

- Erythropoiesis: Histidine is involved in the production of red blood cells.

- Histaminergic system: It serves as a precursor for histamine, a key neurotransmitter.

The modified form, H-His(Trt)-OH, retains these biological activities but is primarily used in synthetic applications due to its stability and ease of handling .

The synthesis of H-His(Trt)-OH typically involves the following steps:

- Protection of Histidine: L-histidine is reacted with trityl chloride in the presence of a base such as triethylamine to introduce the trityl group.

- Coupling Reaction: The protected histidine derivative can then be coupled with carboxylic acids or other amino acids using coupling agents like DCC or N-hydroxybenzotriazole (HOBt) to form peptides.

- Deprotection: After the desired peptide synthesis is complete, the trityl group can be removed through acid treatment or other methods to yield the free amino acid or peptide .

H-His(Trt)-OH is primarily utilized in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins where histidine residues are required.

- Pharmaceutical Development: It is used in the synthesis of bioactive compounds such as falcitidin acyl tetrapeptides, which have potential antimalarial properties .

- Research: In studies exploring the roles of histidine in biological systems and its interactions with various biomolecules.

Studies have shown that H-His(Trt)-OH exhibits specific interactions when incorporated into peptides. The presence of the trityl group minimizes racemization during solid-phase peptide synthesis, allowing for more efficient coupling reactions compared to unprotected histidine derivatives. This property makes it particularly valuable in synthesizing peptides with high stereochemical fidelity . Additionally, its ability to chelate metal ions enhances its utility in biochemical assays and studies involving metal-dependent enzymes.

Several compounds are structurally related to H-His(Trt)-OH. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Fmoc-His(Trt)-OH | Fmoc-protected histidine derivative | Used widely in solid-phase peptide synthesis; less stable than Trt-protected variants. |

| Boc-His(Trt)-OH | Boc-protected histidine derivative | Provides different stability and reactivity; often used for different synthetic strategies. |

| His-OH | Unprotected L-histidine | More reactive but prone to racemization; less stable than protected forms. |

| His(OMe)-OH | Methoxy derivative of histidine | Modifies solubility and reactivity; used in specific biochemical applications. |

H-His(Trt)-OH stands out due to its enhanced stability provided by the trityl protection during peptide synthesis, making it preferable for applications requiring high purity and minimal side reactions .

H-His(Trt)-OH, systematically known as (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid, represents a protected derivative of the essential amino acid histidine [1]. This compound features the molecular formula C₂₅H₂₃N₃O₂ with a molecular weight of 397.47 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 35146-32-8, establishing its unique chemical identity [1] [3].

The compound manifests as a white to off-white solid with a melting point of 210°C, indicating substantial thermal stability [16] [17]. The predicted density of 1.19 ± 0.1 g/cm³ suggests a relatively compact molecular structure despite the bulky trityl protecting group [16]. Additional physicochemical parameters include a predicted boiling point of 584.8 ± 50.0°C and a flash point of 307.5°C, reflecting the compound's thermal characteristics [16] [17].

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₃N₃O₂ |

| Molecular Weight (g/mol) | 397.47 |

| CAS Number | 35146-32-8 |

| Melting Point (°C) | 210 |

| Density (g/cm³) | 1.19 ± 0.1 |

| Predicted pKa | 1.78 ± 0.10 |

Molecular Architecture: Trityl-Histidine Bond Configuration

The molecular architecture of H-His(Trt)-OH centers on the trityl protecting group's attachment to the histidine imidazole ring [1] [6]. The trityl group, consisting of three phenyl rings attached to a central carbon atom, forms a covalent bond with the nitrogen atom at position 1 of the imidazole ring [1] [32]. This attachment occurs through a standard carbon-nitrogen single bond with an approximate length of 1.47 Å, characteristic of aromatic C-N linkages [33].

The trityl protecting group adopts a propeller-like conformation where the three phenyl rings are oriented in a manner that minimizes steric interactions [32] [33]. This spatial arrangement positions the trityl moiety perpendicular to the imidazole ring plane, effectively shielding the nitrogen atom from unwanted reactions during peptide synthesis [6] [14]. The bulky nature of the triphenylmethyl group significantly restricts the conformational flexibility of the histidine side chain compared to the unprotected amino acid [24].

The bond configuration demonstrates remarkable stability under standard synthetic conditions while remaining susceptible to acidic deprotection conditions [6] [14]. The trityl cation formed during deprotection exhibits exceptional stability due to resonance delocalization across the three aromatic rings [32] [35]. This electronic stabilization is fundamental to the effectiveness of trityl protection in peptide chemistry [6].

| Structural Parameter | Value/Description |

|---|---|

| Trityl-Nitrogen Bond Length (Å) | ~1.47 (C-N single bond) |

| Trityl Group Orientation | Perpendicular to imidazole plane |

| Phenyl Ring Arrangement | Propeller-like conformation |

| Side Chain Flexibility | Significantly restricted |

Tautomeric Behavior of Protected Imidazole Ring

The tautomeric behavior of the protected imidazole ring in H-His(Trt)-OH differs substantially from that of free histidine due to the presence of the trityl protecting group [11] [12]. In unprotected histidine, the imidazole ring readily undergoes tautomeric interconversion between the Nδ1-H and Nε2-H forms, with the Nε2-H tautomer (π form) being favored approximately 4:1 at physiological pH [11] [15].

The trityl protection at the N1 position effectively eliminates one of the tautomeric forms, as the protected nitrogen can no longer participate in proton exchange [11] [49]. This results in the stabilization of a single tautomeric state where the remaining unprotected nitrogen (Nε2) maintains its ability to participate in acid-base equilibria [12] [15]. The pKa of the unprotected nitrogen in trityl-protected histidine is modified compared to free histidine, with the predicted pKa being 1.78 ± 0.10 [16].

The presence of the electron-withdrawing trityl group influences the electronic distribution within the imidazole ring [12] [13]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the chemical shifts of carbon and nitrogen atoms in the imidazole ring are significantly altered upon trityl protection [12] [43]. The C2 carbon, positioned between the two nitrogen atoms, shows particularly pronounced changes in its chemical environment due to the trityl substitution [12].

Solid-state nuclear magnetic resonance investigations have revealed that the trityl protection reduces the rate of tautomeric exchange processes [12] [39]. This stabilization is attributed to both steric hindrance from the bulky protecting group and electronic effects that modify the proton affinity of the imidazole nitrogen atoms [39] [42].

| Tautomeric Form | Behavior in H-His(Trt)-OH |

|---|---|

| Nδ1-H Tautomer | Eliminated by trityl protection |

| Nε2-H Tautomer | Stabilized and predominant |

| Protonation State | Modified pKa due to electronic effects |

| Exchange Rate | Significantly reduced |

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of H-His(Trt)-OH reflects the dual nature of its molecular structure, combining the hydrophilic amino acid backbone with the lipophilic trityl protecting group [16] [18]. The compound demonstrates better solubility in water compared to many other trityl-protected amino acids, attributed to the retention of the free amino and carboxyl groups [16]. This aqueous solubility is particularly important for biological applications and peptide synthesis procedures [3] [8].

In organic solvents, H-His(Trt)-OH exhibits excellent solubility characteristics [18] [19]. The compound dissolves readily in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [18] [19]. This broad solubility profile makes it highly versatile for various synthetic applications and purification procedures [18]. The solubility in dichloromethane is particularly relevant for peptide synthesis protocols where this solvent is commonly employed [18] [20].

The presence of the trityl group significantly enhances the compound's solubility in non-polar organic solvents compared to free histidine [18]. This enhancement is attributed to the hydrophobic character of the three phenyl rings, which interact favorably with organic media through van der Waals forces and π-π stacking interactions [33]. The compound shows slight solubility in water while maintaining good solubility across a range of organic solvents [18] [19].

Storage recommendations specify maintaining the compound below -20°C in a sealed, dry environment to preserve its stability and solubility characteristics [16] [17]. The moisture sensitivity of trityl-protected compounds necessitates careful handling to prevent hydrolysis of the protecting group [22].

| Solvent | Solubility | Application |

|---|---|---|

| Water | Better solubility | Biological applications |

| Chloroform | Soluble | Organic synthesis |

| Dichloromethane | Soluble | Peptide synthesis |

| Dimethyl Sulfoxide | Soluble | Stock solutions |

| Ethyl Acetate | Soluble | Purification |

| Acetone | Soluble | General synthesis |

Crystallographic Data and Conformational Analysis

Comprehensive crystallographic analysis of H-His(Trt)-OH remains limited in the literature, though computational predictions and related structural studies provide valuable insights into its molecular conformation [24] [26]. The compound is expected to crystallize in either monoclinic or orthorhombic crystal systems, typical for amino acid derivatives with bulky protecting groups [22] [23].

The conformational analysis reveals that the trityl group significantly influences the overall molecular geometry [24] [29]. The bulky triphenylmethyl moiety forces the histidine backbone into extended conformations, preventing the compact structures typically observed in unprotected amino acids [24]. The χ₁ torsion angle, describing rotation around the Cα-Cβ bond, is restricted to gauche conformations (±60°) due to steric interactions with the trityl group [24] [29].

The χ₂ torsion angle, governing rotation around the Cβ-Cγ bond, shows variable behavior depending on the local environment [24]. The presence of the trityl protecting group creates a significant steric barrier that influences the preferred rotameric states of the histidine side chain [24] [29]. This conformational restriction has important implications for peptide secondary structure when trityl-protected histidine residues are incorporated [24].

Computational modeling studies suggest that the trityl group adopts a propeller-like arrangement to minimize intramolecular steric clashes [25] [33]. The three phenyl rings are positioned to maximize the distance between ortho hydrogen atoms while maintaining optimal overlap with the central carbon atom [33]. This conformation is energetically favorable and contributes to the overall stability of the protected amino acid [33] [35].

The molecular packing in the crystalline state is significantly influenced by the bulky trityl groups, which create substantial voids in the crystal lattice [22]. These packing effects result in lower crystal densities compared to unprotected amino acids and may contribute to the observed melting point characteristics [16] [22].

| Conformational Parameter | Description |

|---|---|

| χ₁ Torsion Angle | ±60° (gauche conformations) |

| χ₂ Torsion Angle | Variable, influenced by trityl group |

| Backbone Conformation | Extended due to steric hindrance |

| Trityl Arrangement | Propeller-like geometry |

| Crystal Packing | Influenced by bulky protecting groups |

Regioselective Tritylation of L-Histidine

The regioselective tritylation of L-histidine represents a critical synthetic transformation that enables the protection of the imidazole nitrogen while maintaining the integrity of the amino acid backbone. The tritylation process involves the selective introduction of the triphenylmethyl group to the nitrogen-1 position of the histidine imidazole ring, creating H-His(Trt)-OH (CAS: 35146-32-8) [1] [2].

Mechanistic Considerations

The regioselectivity of tritylation arises from the differential nucleophilicity of the imidazole nitrogen atoms. Under standard tritylation conditions, the nitrogen-1 position exhibits preferential reactivity due to its enhanced nucleophilic character compared to the nitrogen-3 position [3] [4]. This selectivity is influenced by several factors including steric hindrance, electronic effects, and the reaction environment [5] [6].

The direct tritylation methodology employs trityl chloride as the tritylating agent in the presence of zinc chloride as a Lewis acid catalyst [7]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the trityl cation is generated in situ and subsequently attacks the nucleophilic nitrogen center. The optimal conditions involve treating L-histidine with 5.2 equivalents of trityl chloride in acetonitrile, utilizing zinc chloride (2.6 equivalents) and triethylamine (5.2 equivalents) to achieve an 82.5% yield [7].

Alternative Synthetic Approaches

Several synthetic strategies have been developed for the preparation of H-His(Trt)-OH, each offering distinct advantages in terms of selectivity, yield, and operational simplicity. The Boc protection route represents an elegant approach where N^α^,N^im^-di-Boc-histidine serves as the starting material [8]. This method involves the selective removal of the N^im^-Boc group using hydrazine hydrate, followed by esterification with chlorotrimethylsilane and subsequent tritylation. The resulting N^α^-Boc-N^im^-tritylhistidine is obtained with yields ranging from 80-91% [8].

The regioselective approach utilizing N^α^-Boc-histidine methyl ester as the precursor demonstrates exceptional efficiency [6]. Treatment with trityl chloride (1 equivalent) and triethylamine in toluene at ambient temperature provides the N-Boc-N'-trityl-L-histidine methyl ester with remarkable 97% yield [6]. This methodology exploits the steric protection provided by the Boc group to direct tritylation exclusively to the N3 position of the imidazole ring.

Solution-Phase vs. Solid-Phase Protection Strategies

The choice between solution-phase and solid-phase tritylation strategies depends on several factors including reaction scale, purification requirements, and desired product characteristics. Each approach offers unique advantages and limitations that must be carefully considered.

Solution-Phase Tritylation

Solution-phase tritylation provides superior control over reaction conditions and allows for precise monitoring of reaction progress [9]. The homogeneous reaction environment facilitates optimal mixing and heat transfer, resulting in more consistent product quality. The methodology typically employs dichloromethane or acetonitrile as solvents, with triethylamine serving as the base to neutralize the hydrogen chloride byproduct [1] [6].

The solution-phase approach enables the use of stoichiometric quantities of reagents, minimizing waste and reducing costs. Additionally, the reaction can be easily scaled up for preparative synthesis without significant modifications to the procedure. The mild reaction conditions (typically room temperature to 80°C) preserve the stereochemical integrity of the histidine residue, preventing racemization that can occur under harsher conditions [10] [9].

Solid-Phase Protection Strategies

Solid-phase peptide synthesis (SPPS) has revolutionized the field of peptide chemistry by enabling the efficient assembly of complex peptide sequences [11] [12]. In the context of histidine protection, solid-phase strategies offer several advantages including simplified purification procedures and reduced solvent consumption.

Trityl chloride resin serves as both the protecting group and the solid support, allowing for the direct attachment of histidine derivatives [13]. The heterogeneous nature of the reaction provides inherent selectivity, as the sterically demanding trityl groups preferentially react with less hindered nucleophilic sites. The solid-phase approach facilitates the use of excess reagents without concern for product isolation, as unreacted materials can be easily removed by filtration and washing [14] [15].

Recent developments in green chemistry have focused on eliminating side-chain protecting groups to improve the atom economy of peptide synthesis [11]. The combination of Oxyma Pure and tert-butyl ethyl carbodiimide in environmentally benign solvents has enabled the successful synthesis of histidine-containing peptides without traditional protecting group strategies [11].

Purification Techniques: Chromatographic Methods and Recrystallization

The purification of H-His(Trt)-OH requires careful consideration of the compound's physical and chemical properties to achieve optimal purity levels while maintaining acceptable yields. The white to off-white crystalline solid exhibits limited solubility in aqueous media but demonstrates good solubility in organic solvents such as dimethyl sulfoxide, methanol, and chloroform [16] [17].

Chromatographic Purification Methods

Silica gel column chromatography represents the most widely employed purification technique for H-His(Trt)-OH [6] [12]. The optimal eluent system consists of dichloromethane and methanol in a 97:3 volume ratio, providing excellent resolution between the desired product and synthetic impurities [6]. The retention factor (Rf = 0.3) allows for clear visualization under ultraviolet light due to the aromatic trityl chromophore.

The chromatographic separation exploits the differences in polarity between H-His(Trt)-OH and related compounds. The trityl group significantly reduces the polarity of the histidine derivative, enabling effective separation from unreacted starting materials and side products. Gradient elution techniques can be employed to optimize resolution, typically starting with pure dichloromethane and gradually increasing the methanol content to 5-10% [12].

High-performance liquid chromatography (HPLC) provides superior analytical precision for purity assessment and can be scaled up for preparative purification [18] [19]. Reverse-phase C18 columns with water-acetonitrile gradient systems demonstrate excellent separation efficiency. The method enables quantitative analysis of H-His(Trt)-OH purity, with detection limits in the microgram range [18].

Ion exchange chromatography offers an alternative purification strategy particularly suited for amino acid derivatives [20]. Dowex-50 resin in the hydrogen form provides effective retention of the positively charged amino acid, with subsequent elution using dilute ammonia solution. This technique is especially valuable for removing inorganic salts and other ionic impurities that may co-precipitate during synthesis [20].

Recrystallization Strategies

Recrystallization serves as both a purification technique and a method for obtaining H-His(Trt)-OH in crystalline form suitable for analytical characterization [21] [22]. The technique exploits the temperature-dependent solubility of the compound in appropriate solvent systems. Hot ethanol or acetone-hexane mixtures provide effective recrystallization media, with the choice depending on the nature and quantity of impurities present [21].

The recrystallization process involves dissolving H-His(Trt)-OH in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [22]. Seeding with pure crystals can facilitate nucleation and improve crystal quality. The melting point of pure H-His(Trt)-OH (210°C) serves as a reliable indicator of purity, with depression typically indicating the presence of impurities [1] [23].

Solvent selection for recrystallization requires careful optimization based on solubility studies [21]. The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient conditions. Additionally, the solvent should not react with the functional groups present in H-His(Trt)-OH and should be easily removed under vacuum [22].

Mass Spectrometric Verification of Molecular Integrity

Mass spectrometry represents the definitive analytical technique for confirming the molecular integrity and structural identity of H-His(Trt)-OH [18]. The molecular ion peak at m/z 398 ([M+H]^+^) provides unambiguous confirmation of the molecular formula C25H23N3O2 with a theoretical molecular weight of 397.47 g/mol [1] [2] [16].

Electrospray Ionization Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry provides soft ionization conditions that preserve the molecular ion while minimizing fragmentation [18]. The protonated molecular ion [M+H]^+^ appears at m/z 398.1, confirming the successful tritylation of the histidine imidazole ring. The isotope pattern provides additional structural confirmation, with the M+1 peak reflecting the natural abundance of carbon-13 isotopes in the trityl group .

The fragmentation pattern of H-His(Trt)-OH under collision-induced dissociation conditions reveals characteristic losses consistent with the trityl protecting group [25]. The base peak typically corresponds to the trityl cation (m/z 243), resulting from cleavage of the carbon-nitrogen bond connecting the trityl group to the imidazole ring [25]. Secondary fragmentations include losses of individual phenyl rings and formation of tropylium-type ions [26].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry (MS/MS) enables detailed structural elucidation through controlled fragmentation studies [26]. The selected ion monitoring of the molecular ion followed by collision-induced dissociation provides characteristic fragmentation patterns that confirm the regioselective tritylation at the N1 position of the imidazole ring [25] [26].

The fragmentation pathway typically involves initial cleavage of the trityl-nitrogen bond, followed by sequential losses of phenyl groups from the trityl moiety [26]. The histidine backbone remains largely intact under mild fragmentation conditions, with characteristic ions corresponding to the imidazolium fragment and the amino acid residue [25].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the structural identification capabilities of mass spectrometry [18] [19]. This technique proves particularly valuable for analyzing crude reaction mixtures and assessing the purity of H-His(Trt)-OH samples.

The LC-MS method typically employs reverse-phase chromatography with C18 stationary phases and water-acetonitrile mobile phases containing formic acid to enhance ionization efficiency [18]. The retention time of H-His(Trt)-OH reflects its hydrophobic character imparted by the trityl group, with typical elution occurring at 60-70% acetonitrile [19].

Mass spectrometric detection provides unambiguous identification of H-His(Trt)-OH even in complex mixtures, enabling quantitative analysis through integration of extracted ion chromatograms [18]. The method demonstrates excellent linearity over wide concentration ranges, making it suitable for both qualitative and quantitative applications [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₃N₃O₂ | [1] [2] |

| Molecular Weight | 397.47 g/mol | [1] [2] [23] |

| Melting Point | 210°C | [1] [23] [17] |

| Density (Predicted) | 1.19±0.1 g/cm³ | [1] [23] |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol, chloroform | [17] [27] |

| Stability | Moisture sensitive, store at -20°C | [17] [27] |

| Synthesis Method | Starting Material | Yield | Conditions | Reference |

|---|---|---|---|---|

| Direct Tritylation | L-Histidine | 82.5% | MeCN, ZnCl₂, Et₃N | [7] |

| Boc Protection Route | Nᵅ,Nⁱᵐ-di-Boc-histidine | 80-91% | Toluene, 80°C | [8] |

| Regioselective Approach | Nᵅ-Boc-histidine methyl ester | 97% | Toluene, triethylamine | [6] |

| Purification Technique | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | DCM/MeOH (97:3) | High resolution, quantitative recovery | Solvent intensive | [6] [12] |

| Recrystallization | Hot ethanol or acetone/hexane | High purity, simple equipment | Requires optimization | [21] [22] |

| HPLC Purification | C₁₈ column, water/acetonitrile gradient | Analytical precision | Expensive equipment | [18] [19] |